molecular formula C20H22ClN5O2 B2829351 8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-51-3

8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2829351
CAS RN: 919041-51-3
M. Wt: 399.88
InChI Key: DGHUBLBXOMVSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research indicates that derivatives of imidazo[2,1-f]purine-2,4-dione, including compounds with structural similarities to 8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been evaluated for their antidepressant and anxiolytic-like activities. These compounds have shown potential as serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptor ligands, with some demonstrating promising in vivo efficacy as potential antidepressants and anxiolytics (Zagórska et al., 2015). Further, specific derivatives have been identified as potent ligands with additional affinity for dopamine D2 receptors, highlighting their multifaceted pharmacological profiles (Zagórska et al., 2009).

Receptor Affinity and Enzyme Activity

Additional studies have extended the understanding of the receptor affinity and enzyme activity of imidazo[2,1-f]purine derivatives. For example, certain compounds have been synthesized to evaluate their inhibitory potencies for phosphodiesterases (PDE4B1 and PDE10A), along with their competition binding experiments for serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors. These efforts have aimed at determining structural features responsible for receptor and enzyme activity, suggesting some compounds as promising structures for further modification (Zagórska et al., 2016).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies have been conducted to investigate the binding disposition of these compounds at A(3) adenosine receptors. Such studies aim to improve both the potency and the hydrophilicity of the molecules, demonstrating the comprehensive approach taken to optimize the pharmacological properties of imidazo[2,1-f]purine derivatives (Baraldi et al., 2008).

properties

IUPAC Name

6-butan-2-yl-2-[(2-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-5-12(2)26-13(3)10-24-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-8-6-7-9-15(14)21/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHUBLBXOMVSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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